2-Amino-5-(4-Cbz-Aminophenyl)pyridine
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Overview
Description
2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 . It contains a total of 43 bonds, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of this compound consists of 43 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine . It contains a total of 41 atoms, including 17 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.36 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Synthetic compounds containing substituted imidazole scaffolds, like those related to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the proinflammatory cytokine release. These inhibitors are designed based on the structural requirements for binding to the ATP pocket of the kinase, offering insights into the design of selective and potent kinase inhibitors. Such compounds exhibit high selectivity and potency by occupying specific hydrophobic pockets and establishing critical hydrogen bonds with the kinase's hinge region (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Catalytic Applications in Organic Synthesis
The pyranopyrimidine core, structurally related to the pyridine derivatives, demonstrates broad synthetic applicability and bioavailability, important for the pharmaceutical industry. Research emphasizes the use of hybrid catalysts in synthesizing these cores, highlighting the significance of pyridine derivatives in developing lead molecules for medicinal purposes. Such catalysts facilitate one-pot multicomponent reactions, underscoring the versatility of pyridine scaffolds in organic synthesis (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Biological Activity
Pyridine derivatives, including structures akin to this compound, have been extensively reviewed for their medicinal importance. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer properties. The review by Abu-Taweel et al. (2022) delves into the synthetic routes, structural characterizations, and the vast medicinal applications of pyridine derivatives. It highlights their role in chemosensing applications, further indicating the broad utility of these compounds in analytical chemistry and drug discovery efforts (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWGIKIHRRCWNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-26-2 |
Source
|
Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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